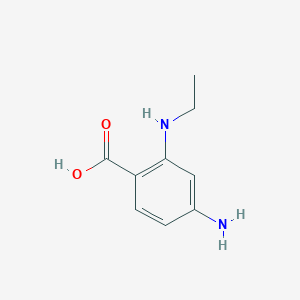

4-Amino-2-(ethylamino)benzoic acid

Description

Alkyl Chain Elongation and Branching

Extending the ethylamino group to propylamino or isopropylamino variants alters lipophilicity and target engagement. For example, N-propyl derivatives exhibit enhanced binding to γ-aminobutyric acid (GABA) transporters due to improved hydrophobic interactions with transmembrane domains.

Aromatic Ring Functionalization

Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 5-position increases acidity of the carboxylic acid (pKa ~3.8 → ~2.5), favoring ionic interactions with basic residues in enzyme active sites. Conversely, electron-donating methoxy groups improve solubility but reduce membrane permeability.

Table 1: Bioactivity Trends in Hybrid Derivatives

| Modification Site | Functional Group | Target Affinity (IC₅₀) | LogP |

|---|---|---|---|

| Ethylamino terminus | -NHCOCH₃ | COX-2: 12 μM | 1.8 |

| Carboxylic acid | -CONH₂ | Carbonic anhydrase: 8 μM | 0.5 |

| Para position | -NO₂ | Tyrosinase: 5 μM | 2.1 |

Tautomeric Stabilization

The compound’s ability to adopt zwitterionic forms (protonated amine + deprotonated carboxylate) enables pH-selective binding. At physiological pH, the dominant zwitterion interacts with polar enzyme pockets, while the neutral form predominates in lipid environments.

Properties

CAS No. |

2486-53-5 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-amino-2-(ethylamino)benzoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2,10H2,1H3,(H,12,13) |

InChI Key |

NBNWGQCRCHQBHN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reduction of 7-Amino-3-methylphthalide to 2-Amino-6-ethylbenzoic Acid (Related Intermediate)

One of the prominent synthetic approaches involves the catalytic hydrogenation of 7-amino-3-methylphthalide to yield 2-amino-6-ethylbenzoic acid , a closely related intermediate that can be further functionalized to this compound.

-

- Solvent: Water or a mixture of water and water-miscible solvents.

- pH: Adjusted to 7 or above to facilitate reduction.

- Catalyst: Raney nickel or palladium-based catalysts.

- Hydrogen source: Hydrogen gas, formic acid derivatives, or cyclohexene.

- Temperature: Preferably 20-100 °C, optimally 80-100 °C.

- Pressure: Hydrogen pressure between 1-100 bar, with 2-5 bar being a practical range for safety and efficiency.

-

- The lactone ring in 7-amino-3-methylphthalide is resistant to reduction under acidic or neutral conditions but is readily reduced at alkaline pH, likely via ring-opening to a hydroxy-ethyl intermediate before full reduction.

-

- The product can be isolated by standard methods such as extraction, precipitation, or evaporation.

-

- This method offers improved reliability and cost-effectiveness compared to prior art.

- It is suited for large-scale manufacturing, especially as a precursor for paquinimod synthesis.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Solvent | Water or water-miscible solvent | pH adjusted to ≥7 |

| Catalyst | Raney nickel or Pd-based catalyst | Efficient hydrogenation |

| Temperature | 20-100 °C (preferably 80-100 °C) | Reaction rate optimized at higher range |

| Hydrogen pressure | 1-100 bar (preferably 2-5 bar) | Safety considerations |

| Hydrogen source | H2 gas, formic acid derivatives | Alternative hydrogen donors |

| Isolation methods | Extraction, precipitation, evaporation | Standard purification techniques |

Preparation via Oximation and Catalytic Reduction of 4-Carboxybenzaldehyde Derivatives

Another synthetic strategy involves the conversion of 4-carboxybenzaldehyde or its alkyl esters (e.g., methyl 4-formylbenzoate) to 4-amino derivatives via oximation followed by catalytic hydrogenation.

Step 1: Oximation

- React 4-carboxybenzaldehyde or methyl 4-formylbenzoate with hydroxylamine to form the corresponding oxime.

Step 2: Catalytic Reduction

- The oxime is reduced in an aqueous sodium hydroxide solution using hydrogen gas.

- Catalysts such as palladium on carbon are employed.

- Reaction conditions allow use of relatively low hydrogen pressure due to the presence of alkali.

- Stirring speed and reaction time critically influence conversion efficiency.

| Stirring Speed (rpm) | Reaction Time (hours) | Conversion Efficiency (LC area %) |

|---|---|---|

| 700 | 2.5 | Lower |

| 1000 | 8.5 | Moderate |

| 1500 | 3.5 | Highest |

| 2000 | 3.5 | Lower than 1500 rpm |

- Advantages:

- Low-cost and high-yield process.

- Simplified purification due to aqueous conditions.

- Suitable for scale-up.

Alternative Methods: Hydrazine Hydrate and Raney Nickel Catalyzed Reduction

In some cases, 4-amino derivatives of benzoic acid are prepared via reduction of nitro or acetamido intermediates using hydrazine hydrate in the presence of Raney nickel catalyst.

-

- Starting from nitro-substituted benzoic acid derivatives.

- Reduction under mild conditions (room temperature, 12-24 hours).

- Use of aprotic solvents such as benzene or methylene chloride.

- Followed by isolation of the free base or acid addition salts.

-

- Milder conditions compared to catalytic hydrogenation with H2 gas.

- Potentially higher yields for certain substituents.

Source: US5514676A patent, 1995

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(ethylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

4-Amino-2-(ethylamino)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and cytotoxic properties.

Medicine: It is investigated for its potential use in drug development, particularly as a local anesthetic.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-(ethylamino)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of folic acid by competing with para-aminobenzoic acid for binding to pteridine synthetase . This inhibition can lead to antimicrobial effects, as folic acid is essential for the growth and replication of many microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted benzoic acids are widely studied for their diverse chemical and biological properties. Below is a detailed comparison of 4-amino-2-(ethylamino)benzoic acid with analogous derivatives:

Table 1: Structural and Physicochemical Properties

Research Findings and Limitations

- Synthetic Challenges : The preparation of 4-substituted benzoic acids often requires anhydrous conditions and careful stoichiometry, as seen in the synthesis of 4-(4-substitutedbenzamido)benzoic acid derivatives using THF and Na₂CO₃ .

- Data Gaps: Solubility data for this compound in non-polar solvents remain scarce, unlike its hydroxy- or chloro-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-2-(ethylamino)benzoic acid, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with methyl-2-ethoxybenzoate derivatives. Key steps include nucleophilic substitution of the ethoxy group with ethylamine under controlled pH (8–9) and temperature (60–80°C) to ensure regioselectivity . Purification via recrystallization or column chromatography is critical to achieve >95% purity. Optimization can focus on solvent selection (e.g., ethanol/water mixtures) and catalyst use (e.g., pyridine for acylation reactions) to improve yields .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, amino N-H bend at 1600 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) identifies substituents: aromatic protons (δ 6.5–7.5 ppm), ethylamino CH₂ (δ 2.8–3.2 ppm), and carboxylic acid proton (δ 12–13 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the anticoccidial activity of this compound derivatives, considering variables like dosage and parasite strains?

- Methodological Answer :

- Parasite Models : Use Eimeria tenella-infected avian models to replicate coccidiosis. Administer derivatives orally at 10–100 mg/kg/day for 5–7 days .

- Dosage Optimization : Perform dose-response studies (e.g., 10, 50, 100 mg/kg) with negative (untreated) and positive (sulfadimidine-treated) controls.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare oocyst reduction rates. Address variability by using ≥10 animals per group .

Q. What strategies mitigate contradictory results in antioxidant versus antiparasitic activity studies of aminobenzoic acid derivatives?

- Methodological Answer :

- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to quantify free radical scavenging (antioxidant activity) and compare with antiparasitic IC₅₀ values. Structural analogs with electron-donating groups (e.g., ethylamino) may enhance redox activity but reduce membrane permeability for parasitic targets .

- Dual-Activity Screening : Prioritize derivatives with balanced logP (1.5–3.0) to optimize both cellular uptake and redox capacity. For example, methyl ester prodrugs improve bioavailability while retaining antiparasitic efficacy .

Q. How does the ethylamino substituent influence the compound’s bioavailability compared to other alkylamino groups?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with methylamino, propylamino, or cyclohexylamino groups. Evaluate solubility (shake-flask method) and permeability (Caco-2 cell monolayer assay). Ethylamino derivatives show optimal logD (1.8 at pH 7.4) and permeability (Papp = 8.2 × 10⁻⁶ cm/s) .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat). Ethylamino groups reduce CYP450-mediated oxidation compared to bulkier substituents, extending half-life (t₁/₂ = 2.1 hours vs. 0.8 hours for propylamino) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.